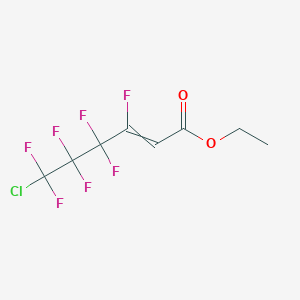
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate is a fluorinated organic compound with a unique structure characterized by multiple fluorine atoms and a chlorine atom attached to a hexenoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of hexafluoropropene and ethyl chloroacetate in the presence of a catalyst to facilitate the addition of fluorine atoms to the hexenoate backbone. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high purity and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bond in the hexenoate backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, with reactions typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used, with reactions conducted under controlled temperatures to prevent side reactions.
Oxidation and Reduction Reactions: Oxidizing agents like peracids or reducing agents like hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include ethyl 6-hydroxy-3,4,4,5,5,6,6-heptafluorohex-2-enoate or ethyl 6-amino-3,4,4,5,5,6,6-heptafluorohex-2-enoate.
Addition Reactions: Products include ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohexane or ethyl 6-bromo-3,4,4,5,5,6,6-heptafluorohexane.
Oxidation and Reduction Reactions: Products include ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-epoxide or ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohexane.
科学的研究の応用
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique fluorinated structure.
作用機序
The mechanism of action of ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and double bond provide sites for chemical modifications, enabling the compound to interact with specific enzymes or receptors, thereby exerting its biological effects.
類似化合物との比較
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate can be compared with other fluorinated compounds, such as:
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohexanoate: Similar structure but lacks the double bond, resulting in different reactivity and applications.
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-epoxide:
Ethyl 6-bromo-3,4,4,5,5,6,6-heptafluorohex-2-enoate:
The uniqueness of this compound lies in its combination of multiple fluorine atoms, a chlorine atom, and a double bond, which confer distinct chemical and biological properties.
特性
CAS番号 |
170502-20-2 |
|---|---|
分子式 |
C8H6ClF7O2 |
分子量 |
302.57 g/mol |
IUPAC名 |
ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate |
InChI |
InChI=1S/C8H6ClF7O2/c1-2-18-5(17)3-4(10)6(11,12)7(13,14)8(9,15)16/h3H,2H2,1H3 |
InChIキー |
IRFOXLURHMQTAW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(C(C(C(F)(F)Cl)(F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


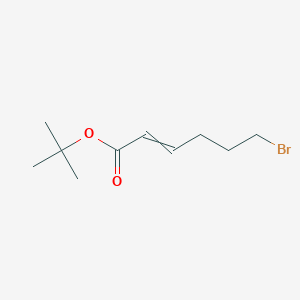
![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)
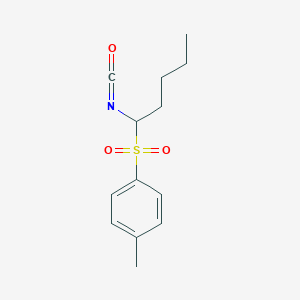

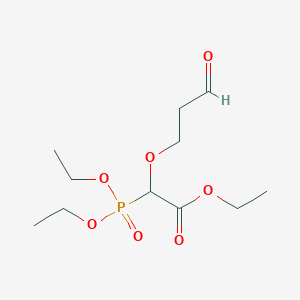
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)


![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
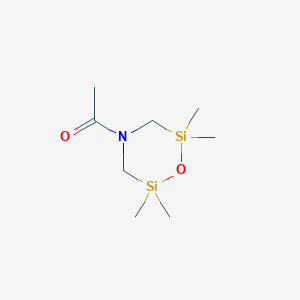
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
